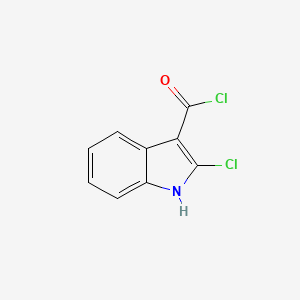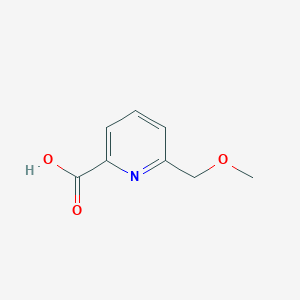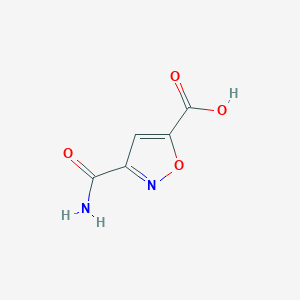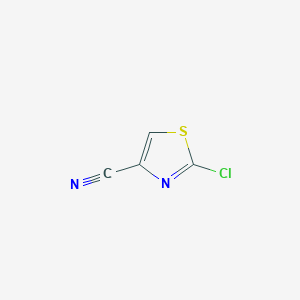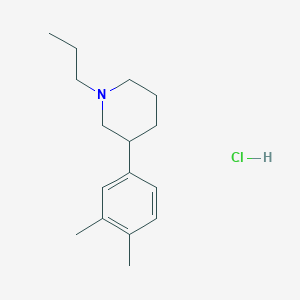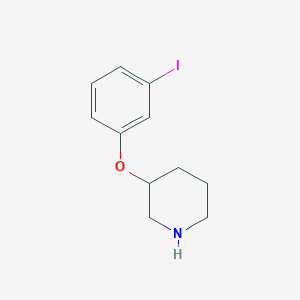![molecular formula C11H15F2NO2 B1451635 {[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine CAS No. 1019604-63-7](/img/structure/B1451635.png)
{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine
Overview
Description
{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine, otherwise known as 2-(difluoromethoxy)phenylmethyl 2-methoxyethyl amine, is an organic compound that is of great interest to the scientific community due to its unique chemical structure and potential applications. This compound is composed of two fluorine atoms, one oxygen atom, one phenyl group, one methyl group, and two methoxyethyl groups. It has a molecular weight of 229.26 g/mol and a melting point of 125°C.
Scientific Research Applications
2-(difluoromethoxy)phenylmethyl 2-methoxyethyl amine has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and antidepressants. It has also been used in the synthesis of pesticides, herbicides, and fungicides. Additionally, it has been used to synthesize dyes, pigments, and other specialty chemicals.
Mechanism Of Action
The mechanism of action of 2-(difluoromethoxy)phenylmethyl 2-methoxyethyl amine is not yet fully understood. However, it is believed that the compound may act as a proton donor, allowing it to interact with other molecules in a variety of ways. For example, it may be able to form hydrogen bonds with other molecules, or it may be able to act as a catalyst in certain reactions. Additionally, due to its chemical structure, it may be able to act as an inhibitor of certain enzymes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(difluoromethoxy)phenylmethyl 2-methoxyethyl amine have not yet been studied in detail. However, due to its potential to interact with other molecules, it may have a variety of effects on the body. For example, it may be able to affect the activity of certain enzymes, or it may be able to interact with proteins and other molecules in the body. Additionally, it may be able to influence the activity of certain hormones.
Advantages And Limitations For Lab Experiments
The use of 2-(difluoromethoxy)phenylmethyl 2-methoxyethyl amine in laboratory experiments has a number of advantages and limitations. One advantage is its low cost, which makes it an attractive option for researchers. Additionally, it is relatively easy to obtain and store, and can be used in a variety of reactions. However, it is important to note that it is a relatively reactive compound, and can be easily degraded by light, heat, and air. Additionally, it is a relatively toxic compound, and should be handled with caution.
Future Directions
Due to its unique chemical structure and potential applications, there are a number of future directions that could be explored with 2-(difluoromethoxy)phenylmethyl 2-methoxyethyl amine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, pesticides, dyes, and other specialty chemicals. Additionally, further research into its safety and toxicity could be conducted, as well as research into its potential uses in other fields, such as biotechnology and nanotechnology. Finally, further research into its synthesis and storage methods could be conducted, in order to improve its efficiency and safety.
properties
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-15-7-6-14-8-9-4-2-3-5-10(9)16-11(12)13/h2-5,11,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZOXHBEFGUJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=C1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)
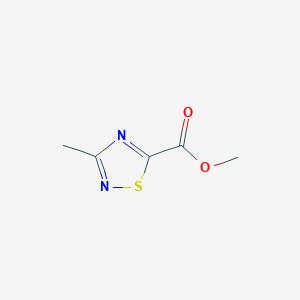
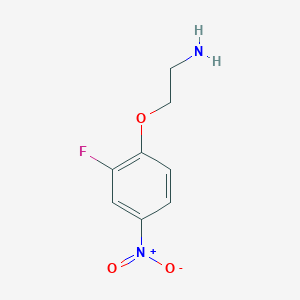
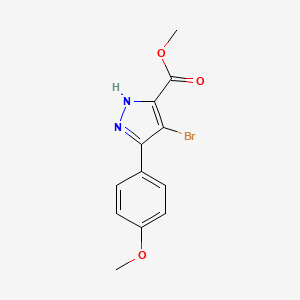
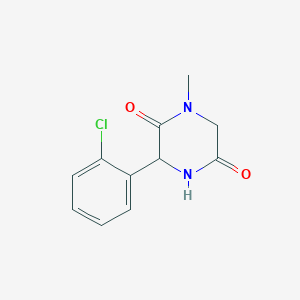
![3-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1451564.png)
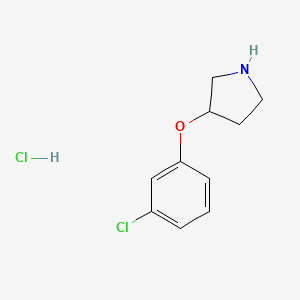
![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)
